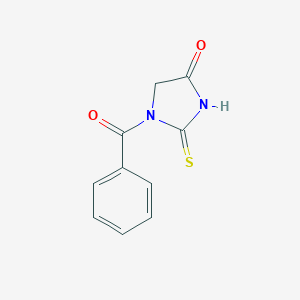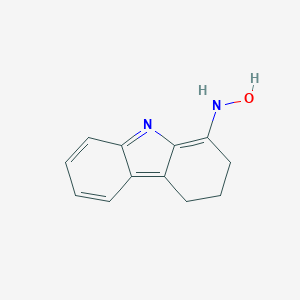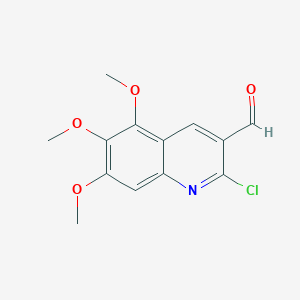![molecular formula C15H13IN2OS B187353 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide CAS No. 6412-77-7](/img/structure/B187353.png)
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMB-1 and is a member of the benzamide class of compounds.
Mechanism of Action
The mechanism of action of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of HDACs by binding to the active site of these enzymes. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Future Directions
There are several future directions for the study of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in animal models and to optimize its pharmacokinetic properties.
Another area of interest is the study of the mechanism of action of this compound. Further studies are needed to elucidate the precise mechanism by which this compound inhibits the activity of HDACs and to determine its effects on gene expression.
In addition, future studies could focus on the development of analogs of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide with improved solubility and pharmacokinetic properties. These analogs could be evaluated for their potential as cancer therapeutics and for their effects on gene expression.
Conclusion:
In conclusion, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity and to inhibit the activity of HDACs. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide involves the reaction of 4-iodoaniline with 3-methylbenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of 4-iodoaniline to form the desired product. The synthesis of this compound has been reported in literature and can be performed in a laboratory setting with appropriate safety precautions.
Scientific Research Applications
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer therapeutic.
In biochemistry, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been studied for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
6412-77-7 |
|---|---|
Product Name |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
Molecular Formula |
C15H13IN2OS |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13IN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI Key |
QDHREVHSKHRTER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)




![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)





